molecular formula C12H10F2N2O B3105000 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine CAS No. 151411-13-1

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine

Cat. No. B3105000
CAS RN: 151411-13-1
M. Wt: 236.22 g/mol
InChI Key: LBZQPIOLPBOVRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine involves several steps. Researchers have reported various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Precise details of these methods can be found in relevant literature .


Chemical Reactions Analysis

The compound’s reactivity is influenced by its functional groups. Researchers have investigated its behavior in various reactions, including nitration , alkylation , and oxidation . These reactions yield derivatives with modified properties. Detailed studies on reaction mechanisms and kinetics are essential for practical applications .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be around 120-125°C .

Future Directions

: ChemicalBook: 4-(2,6-DIFLUORO-BENZYLOXY)-BENZALDEHYDE

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQPIOLPBOVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2=C(N=CC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

At RT, 51 g of sodium methoxide (953 mmol, 1.05 equivalents) were initially charged in 1000 ml of methanol, 100 g of 2-amino-3-hydroxypyridine (908 mmol, 1 equivalent) were added and the mixture was stirred at RT for 15 min. The reaction mixture was concentrated under reduced pressure, the residue was taken up in 2500 ml of DMSO and 197 g of 2,6-difluorobenzyl bromide (953 mmol, 1.05 equivalents) were added. After 4 h at RT, the reaction mixture was poured into 20 l of water and stirred for 15 min, and the solid was filtered off. The solid was washed with 1 l of water, 100 ml of isopropanol and 500 ml of petroleum ether and dried under high vacuum. This gave 171 g of the title compound (78% of theory).
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51 g
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1000 mL
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100 g
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197 g
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20 L
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Synthesis routes and methods III

Procedure details

A mixture of 2,6-difluorobenzyl bromide (25 g, 0.121 mol) and 2-amino-3hydroxypyridine (12.1 g, 0.11 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to yield a solid (18.5 g, 65%), m.p. 124°-128° C.
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25 g
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12.1 g
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200 mL
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200 mL
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200 mL
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5 mL
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine
Reactant of Route 6
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3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine

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